molecular formula C8H17NO2 B555607 2-Azaniumyloctanoate

2-Azaniumyloctanoate

Cat. No.: B555607
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminooctanoic acid is an alpha-amino fatty acid that is caprylic acid which is substituted at position 2 by an amino group. It has a role as a human metabolite. It is a conjugate base of a 1-carboxyheptan-1-aminium. It is a conjugate acid of a 2-aminooctanoate. It is a tautomer of a 2-aminooctanoic acid zwitterion.
DL-2-Amino-octanoic acid, also known as a-aminocaprylate or alpha-aminocaprylic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). DL-2-Amino-octanoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). DL-2-Amino-octanoic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, DL-2-amino-octanoic acid is primarily located in the cytoplasm.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-azaniumyloctanoate

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

AKVBCGQVQXPRLD-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)[O-])[NH3+]

Canonical SMILES

CCCCCCC(C(=O)[O-])[NH3+]

melting_point

194-196°C

2187-07-7
644-90-6

physical_description

Solid

Pictograms

Irritant

solubility

19 mg/mL

Synonyms

2-Aminooctanoicacid; dl-2-Aminocaprylicacid; 644-90-6; dl-2-Aminooctanoicacid; 2-Aminocaprylicacid; Octanoicacid,2-amino-; 2-Amino-DL-caprylicacid; (+-)-2-Aminooctanoicacid; DL-alpha-Aminocaprylicacid; 2-amino-octanoicacid; 2-aminooctans; 2-aminooctanoate; dl-2-aminocaprylate; (+/-)-2-Aminooctanoicacid; DL-2-Aminooctanoate; dl-alpha-Amino-n-caprylicacid; 2-amino-dl-caprylate; 2-amino-dl-octanoate; dl-.alpha.-Amino-n-caprylicacid; alpha-Aminocaprylicacid; 2-amino-dl-octanoicacid; NSC20147; DL-2-amino-octanoicacid; dl-alpha-amino-n-caprylate; (+/-)-2-amino-octanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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